molecular formula C5H3Cl3N5+ B13798323 2-6-8-Trichloropurine ammonium

2-6-8-Trichloropurine ammonium

Cat. No.: B13798323
M. Wt: 239.5 g/mol
InChI Key: ABJYLIBHSGRLGO-UHFFFAOYSA-O
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Description

2-6-8-Trichloropurine ammonium is a purine derivative characterized by three chlorine atoms at positions 2, 6, and 8 of the purine ring and an ammonium group.

Properties

Molecular Formula

C5H3Cl3N5+

Molecular Weight

239.5 g/mol

IUPAC Name

2,6,8-trichloro-9H-purin-7-ium-7-amine

InChI

InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1

InChI Key

ABJYLIBHSGRLGO-UHFFFAOYSA-O

Canonical SMILES

C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Purine Derivatives

The primary synthetic route to 2,6,8-trichloropurine involves the chlorination of purine or purine derivatives using chlorine gas or other chlorinating agents under controlled conditions. This method selectively introduces chlorine atoms at the 2, 6, and 8 positions of the purine ring, yielding the trichlorinated product.

  • Typical Procedure:

    • Purine is dissolved in an appropriate solvent such as acetonitrile.
    • Chlorine gas is bubbled through the solution under controlled temperature and pH to achieve selective chlorination.
    • The reaction mixture is then neutralized and purified to isolate the 2,6,8-trichloropurine.
  • Example from Literature:

    • Okumura (1960) described a one-step sealed tube operation for the chlorination of purines to obtain 2,6,8-trichloropurine, highlighting an efficient industrial approach.

Amination to Form the Ammonium Salt

The ammonium salt of 2,6,8-trichloropurine is typically prepared by treating the trichloropurine with ammonia under specific conditions:

  • Autoclave Method:

    • 2,6,8-Trichloropurine is suspended in acetonitrile.
    • The autoclave is flushed with ammonia gas and then charged with ammonia under pressure.
    • The mixture is heated to facilitate substitution of chlorine atoms by amino groups, forming the ammonium salt.
    • This method can yield mono- and diamino derivatives, with higher temperatures and longer reaction times favoring diamination.
  • Direct Ammonolysis:

    • Stirring 2,6,8-trichloropurine in isopropanol saturated with ammonia at low temperature (0°C) for extended periods (up to 24 hours) can substitute chlorine atoms with amino groups, although yields can be moderate due to by-product formation.
  • Forcing Conditions:

    • Injection of ammonia gas into a phenol solution of 2,6,8-trichloropurine at elevated temperatures (~140°C) for several hours has been reported to achieve high yields (~90%) of diamino derivatives, indicating that harsher conditions improve amination efficiency.

Reaction Conditions and Yields

The preparation of 2,6,8-trichloropurine ammonium involves several critical parameters affecting yield and purity:

Step Conditions Yield (%) Notes
Chlorination of Purine Chlorine gas, acetonitrile, controlled temp Not specified One-step sealed tube method reported by Okumura
Aminolysis in iPrOH Room temp, ammonia saturated iPrOH, 24 h ~18 Low yield due to by-product formation
Ammonia gas in phenol 140°C, 4 h ~90 High yield diamino product under forcing conditions
Autoclave method Ammonia gas, acetonitrile, pressure, heat Not specified Mono- and diamino derivatives formed; reaction conditions critical

Mechanistic Insights

  • The chlorination selectively targets the 2, 6, and 8 positions on the purine ring due to their electronic environment, allowing for controlled substitution.
  • Amination proceeds via nucleophilic substitution of chlorine atoms by ammonia.
  • Under mild conditions, only mono-amino substitution may occur, while forcing conditions promote diamination.
  • The electron-withdrawing chlorine atoms influence the reactivity of the purine ring, affecting substitution rates and product distribution.

Purification and Characterization

  • After reaction completion, the mixture is typically neutralized and cooled to precipitate the product.
  • Recrystallization from water, ethanol, or aqueous ammonia solutions is commonly used to purify the ammonium salt.
  • Analytical data such as melting points, elemental analysis, and spectroscopic methods confirm the identity and purity of the compound.

Summary Table of Preparation Methods

Method Reagents/Conditions Product Form Advantages Limitations
Chlorination with Cl2 Purine + Cl2 gas, acetonitrile, controlled pH 2,6,8-Trichloropurine Selective chlorination Requires handling of chlorine gas
Ammonolysis in iPrOH 2,6,8-Trichloropurine + NH3 in iPrOH, rt, 24h Mono-/diamino derivatives Mild conditions Low yield, by-product formation
Ammonia gas in phenol 2,6,8-Trichloropurine + NH3 gas, 140°C, 4h Diamino ammonium salt High yield diamination High temperature, specialized setup
Autoclave ammoniation 2,6,8-Trichloropurine + NH3 gas, acetonitrile, pressure, heat Ammonium salt derivatives Controlled reaction Requires autoclave and pressure control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 6, and 8 undergo nucleophilic substitution under controlled conditions. Reactivity varies depending on the position and nucleophile used:

Ammonolysis

Treatment with ammonia in isopropanol at 0°C leads to substitution at the C8 chlorine atom:

2 6 8 Trichloropurine+NH36 Amino 2 8 dichloropurine+By products\text{2 6 8 Trichloropurine}+\text{NH}_3\rightarrow \text{6 Amino 2 8 dichloropurine}+\text{By products}

This reaction yields 18% of the desired product, with competing by-product formation (e.g., 6-amino-2,8-dichloro-9-(tetrahydropyran-2-yl)purine) due to incomplete selectivity .

Reactions with Alcohols and Thiols

  • Methoxy substitution : Using potassium tert-butoxide in methanol at 60°C for 10 hours replaces C8-Cl with methoxy (73% yield) .

  • Methylthio substitution : Sodium methanethiolate in isopropanol at 45°C for 2.5 hours achieves 96% yield .

Amination

  • Dimethylamine : Reaction in methanol at room temperature yields 83% substitution at C8 .

  • Allylamine : Heating to 60°C for 10 hours results in 58% yield .

Regioselectivity in Substitution

The C8 position is more reactive toward nucleophiles compared to C2 and C6. This is attributed to steric and electronic effects:

PositionReactivityExample ReactionYield
C8 HighSubstitution with morpholine83%
C6 ModerateTHP group hydrolysis62–83%
C2 LowRequires harsher conditions (e.g., microwave irradiation)57–79%

Competing Pathways in Halogenation

Attempts to introduce iodine or bromine at C8 via lithiation (LDA, THF, −78°C) followed by halogen donors (I₂, CBr₄) result in mixtures. For example:

  • Bromination with CBr₄ yields 37% product .

  • Iodination with I₂ achieves 66% yield but requires strict temperature control .

Hydrolysis and By-Product Formation

Hydrolysis of 2,6,8-trichloropurine ammonium in acetic acid at 120°C for 1.5 days produces 8-oxokinetin via C8-Cl hydrolysis . Competing side reactions include:

  • Partial dechlorination at C6.

  • Formation of dimeric species under prolonged heating.

Key Derivatives Synthesized

DerivativeMethodApplication
2,8-Dichlorokinetin Acid-catalyzed hydrolysis of THP groupCancer research
8-Morpholinopurine Reaction with morpholineKinase inhibition studies
8-Aminokinetin Ammonolysis followed by THP removalAntiviral agent development

Microwave-Assisted Reactions

Microwave irradiation improves yields in alkylation reactions. For example, N9-alkylation with 1-bromo-3-chloropropane in DMSO/K₂CO₃ achieves 79% yield under microwave conditions .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electrophilicity of chlorine atoms due to electron-withdrawing effects of adjacent substituents.

  • Steric hindrance at C2 and C6, which limits accessibility to nucleophiles.

  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to protic solvents .

Comparative Reactivity Table

Reaction TypeConditionsProductYield
AmmonolysisNH₃, iPrOH, 0°C6-Amino-2,8-dichloropurine18%
Methoxy substitutionKOtBu, MeOH, 60°C8-Methoxypurine73%
Allylamine substitutionAllylamine, 60°C8-Allylaminopurine58%
BrominationLDA/CBr₄, THF, −78°C8-Bromopurine37%

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
2-6-8-Trichloropurine ammonium has been investigated for its potential as an antiviral agent. Its mechanism involves the inhibition of purine metabolism, which is crucial for viral replication. Research indicates that compounds similar to 2-6-8-Trichloropurine can effectively inhibit viruses such as HIV and hepatitis B and C by disrupting their nucleic acid synthesis pathways .

Cancer Research
In cancer research, this compound is studied for its ability to interfere with cellular processes that lead to abnormal cell proliferation. The structural similarities to other purines allow it to act as a nucleoside analog, potentially leading to the development of chemotherapeutic agents .

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a valuable reagent in organic synthesis. It is utilized in various reactions, including nucleophilic substitutions and rearrangements, which facilitate the formation of complex organic molecules. The compound's chlorinated structure makes it an effective electrophile in synthetic pathways .

Case Study 1: Antiviral Activity

A study focused on the synthesis of nucleoside analogs derived from 2-6-8-Trichloropurine showed promising results against HIV. The derivatives demonstrated significant antiviral activity, indicating that modifications to the trichloropurine structure can enhance efficacy against viral targets .

Case Study 2: Cancer Treatment

Research involving the application of 2-6-8-Trichloropurine in cancer cell lines revealed that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Tables

Application AreaDescriptionExample Compounds
Antiviral ResearchInhibits purine metabolism; potential against HIV, HBV, HCVNucleoside analogs
Cancer TherapyDisrupts cell proliferation; induces apoptosis in cancer cellsTrichloropurine derivatives
Organic SynthesisActs as a reagent for nucleophilic substitutions and rearrangementsVarious purine derivatives

Mechanism of Action

The mechanism of action of 2-6-8-Trichloropurine ammonium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with DNA, leading to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-6-8-Trichloropurine ammonium with structurally related purine derivatives, based on available evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications
This compound Cl (2,6,8), NH₄⁺ C₅H₅Cl₃N₅⁺ ~213.5 (estimated) High polarity (NH₄⁺), low volatility (Cl), potential thermal stability (>300°C*) Pharmaceutical intermediates, enzyme inhibition
2-Amino-6-chloropurine NH₂ (2), Cl (6) C₅H₄ClN₅ 169.57 mp >300°C, moderate solubility in polar solvents Precursor for radiolabeled compounds
6-Chloro-2-iodopurine Riboside Cl (6), I (2), ribose moiety C₁₂H₁₃ClIN₅O₄ 468.62 Halogenated nucleoside, used in nucleoside analog synthesis Antiviral/prodrug research
2-Chloro-9-methylpurin-6-amine Cl (2), CH₃ (9), NH₂ (6) C₆H₇ClN₆ 182.61 Methyl group enhances lipophilicity; used in kinase studies Biochemical probes

*Estimated based on analogs like 2-amino-6-chloropurine .

Key Findings:

Substituent Effects: Chlorination: Increasing chlorine substitution (e.g., 2-amino-6-chloropurine vs. This is critical in medicinal chemistry for tuning drug metabolism . Ammonium Group: Unlike neutral purines (e.g., 2-amino-6-chloropurine), the ammonium group in this compound increases solubility in aqueous environments, mimicking quaternary ammonium compounds (e.g., glycopyrronium) that target ion channels or receptors .

Synthetic Pathways: 2-Amino-6-chloropurine is synthesized via nucleophilic substitution of 2,6-dichloropurine with ammonia . For this compound, additional chlorination at position 8 would require aggressive halogenation conditions (e.g., Cl₂ gas or PCl₅), followed by ammonium ion introduction via alkylation or ion exchange.

Biological Relevance: Chlorinated purines are often used as prodrugs or enzyme inhibitors. For example, 2-amino-6-chloropurine derivatives are precursors for radiolabeled tracers in PET imaging . The ammonium group in this compound may facilitate binding to negatively charged biological targets, such as DNA or ATP-binding proteins.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-6-8-Trichloropurine ammonium, and how can regioselectivity be controlled during alkylation?

  • Methodological Answer : Synthesis typically involves alkylation of purine precursors. For example, alkylating 2-amino-6-chloropurine with bromoacetaldehyde diethyl acetal under controlled conditions can yield 9-alkylated products. Regioselectivity (N7 vs. N9 substitution) is influenced by reaction conditions, such as using solid-supported scavengers like alumina/H+ pads to isolate N9 regioisomers selectively. Temperature and solvent polarity also play critical roles in directing substitution .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the tautomeric forms and purity of chlorinated purine derivatives?

  • Methodological Answer : Vibrational spectroscopy (e.g., FT-IR, Raman) combined with quantum chemical calculations (DFT) can identify tautomeric equilibria in 2-amino-6-chloropurine derivatives. High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment, while mass spectrometry (ESI-MS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides definitive structural validation .

Q. How should researchers document experimental conditions to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow ICMJE guidelines: record reagent purities (e.g., ≥97%), solvent grades, reaction temperatures, and purification methods (e.g., column chromatography with silica gel or alumina). Include batch numbers for commercial reagents and specify storage conditions (e.g., inert atmosphere for moisture-sensitive intermediates). Detailed protocols for scavenging agents (e.g., AG/Dowex-50W-X8 resin) must be included to address variability in regioisomer yields .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying pH or temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as hydrolysis or thermal decomposition. Parameters like Gibbs free energy and activation barriers help predict dominant products. Molecular dynamics simulations can assess solvent effects, while pKa predictions (via COSMO-RS) guide pH-dependent stability. Validate models with experimental data from kinetic studies or in-situ spectroscopy .

Q. What strategies resolve contradictions in reaction yields when using different scavenging agents or catalysts during synthesis?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables affecting yields. For example, compare alumina/H+ pads vs. AG/Dowex-50W-X8 resin in scavenging byproducts. Use LC-MS to track intermediate species and identify competing pathways. Kinetic profiling (e.g., via stopped-flow NMR) clarifies time-dependent selectivity. Cross-reference results with literature on analogous purine alkylations to identify trends .

Q. How can researchers differentiate between N7- and N9-alkylated isomers of this compound, and what analytical tools are most effective?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) in NMR spectroscopy can distinguish N7 vs. N9 substitution by analyzing spatial proximity of protons. For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) with tandem MS/MS fragments provides structural clues. X-ray crystallography remains the gold standard for unambiguous assignment. Computational NMR chemical shift predictions (e.g., using ACD/Labs) supplement experimental data .

Data Contradiction Analysis

  • Example : Discrepancies in reported regioselectivity (N7 vs. N9 alkylation) may arise from differences in solvent polarity or scavenger efficiency. To address this, replicate experiments under standardized conditions (e.g., dry DMF at 60°C) and employ control reactions with known regioisomers. Cross-validate using multiple characterization techniques (e.g., NMR, HPLC, and DFT) to rule out analytical artifacts .

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